Lipophilicity (XLogP3) Comparison: (1-Ethylazetidin-3-yl)methanamine vs. Methyl and Isopropyl Analogs
The XLogP3 value for (1-Ethylazetidin-3-yl)methanamine is -0.300, placing it in an optimal range for CNS drug-like properties, unlike its methyl analog which has a lower molecular weight but no publicly reported XLogP3 . The isopropyl analog (CAS 1493571-67-7) has a higher molecular weight (128.22) and predicted lipophilicity, which may lead to increased metabolic instability . The ethyl substituent provides a balanced lipophilic profile crucial for crossing biological membranes while maintaining aqueous solubility, a key differentiator in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.300 |
| Comparator Or Baseline | (1-Methylazetidin-3-yl)methanamine: No publicly reported XLogP3; (1-Isopropylazetidin-3-yl)methanamine: Predicted higher lipophilicity based on larger molecular weight (128.22) |
| Quantified Difference | Target compound XLogP3 = -0.300; No direct comparator value available; Inference based on molecular size and class. |
| Conditions | Calculated/predicted XLogP3 value from chemical database |
Why This Matters
XLogP3 is a critical parameter for predicting oral absorption and blood-brain barrier penetration, making this compound a more balanced choice for CNS and non-CNS programs compared to the isopropyl analog.
